molecular formula C20H17N5O B2890919 N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 894066-80-9

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2890919
CAS No.: 894066-80-9
M. Wt: 343.39
InChI Key: KSLJKETWMRXQRC-UHFFFAOYSA-N
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Description

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyridazine core, which is known for its diverse biological activities. This compound has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting the function of enzymes involved in disease pathways. This inhibition can lead to therapeutic effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridazines: These compounds share a similar core structure and exhibit comparable biological activities.

    Imidazoles: Known for their wide range of pharmacological properties, imidazoles are often compared to triazolopyridazines in terms of their therapeutic potential.

Uniqueness

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-3-2-4-15(11-14)12-20(26)22-17-7-5-16(6-8-17)18-9-10-19-23-21-13-25(19)24-18/h2-11,13H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLJKETWMRXQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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